1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea
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Overview
Description
1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea is an organic compound with the molecular formula C15H14F2N2OS This compound is characterized by the presence of a thiourea group, a benzyl group, and a difluoromethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(difluoromethoxy)aniline. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation in medicinal chemistry.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the thiourea group. This interaction may lead to modulation of biological activities, such as enzyme inhibition or receptor binding, which could explain its observed bioactivity.
Comparison with Similar Compounds
1-Benzyl-3-[4-(difluoromethoxy)phenyl]thiourea: Similar structure with the difluoromethoxy group at the para position.
1-Benzyl-3-[2-(trifluoromethoxy)phenyl]thiourea: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-Benzyl-3-[2-(methoxy)phenyl]thiourea: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 1-Benzyl-3-[2-(difluoromethoxy)phenyl]thiourea is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to unique bioactivities compared to its analogs.
Properties
IUPAC Name |
1-benzyl-3-[2-(difluoromethoxy)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2OS/c16-14(17)20-13-9-5-4-8-12(13)19-15(21)18-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWFIAGZNKYWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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